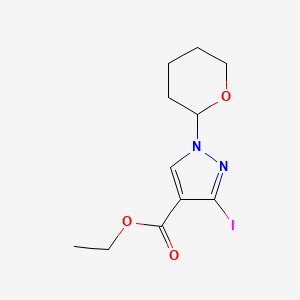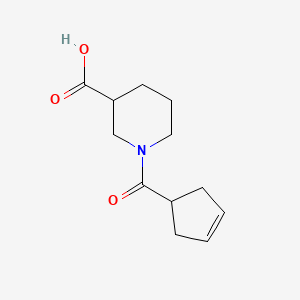
1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid, while not directly mentioned in the reviewed literature, is a compound that may fall into broader categories of chemical research focusing on cyclopentenone groups, carboxylic acids, and piperidine derivatives. These chemical groups are often explored for their potential in synthesizing novel compounds with a variety of applications, particularly in medicinal chemistry.
Cyclopentenone Derivatives for Anticancer Drug Design
Cyclopentenone groups are highlighted for their anticancer potential. Compounds bearing the cyclopentenone moiety have been reviewed for their wide range of intracellular targets, from nuclear factors to mitochondria, suggesting a valuable role in anticancer drug design (Conti, 2006).
Carboxylic Acids in Biocatalyst Inhibition and Separation Technologies
Carboxylic acids are identified as crucial in biorenewable chemicals production and possess properties that inhibit microbial growth at concentrations below desired yields. Understanding their role in microbial inhibition can aid in metabolic engineering strategies to improve industrial strain robustness (Jarboe, Liu, & Royce, 2013). Additionally, advancements in separation technologies for carboxylic acids using organic solvents and supercritical fluids have been reviewed, highlighting efficient methods for their extraction from aqueous solutions (Djas & Henczka, 2018).
Piperidine Derivatives in Medicinal Chemistry
Piperidine, a core structure in many bioactive compounds, is explored for its versatility in synthesizing pharmacologically active molecules. The synthesis and application of piperidine-containing compounds, including their potential in creating novel central nervous system (CNS) drugs with fewer adverse effects, are documented (Saganuwan, 2017). This indicates a broader interest in harnessing the structural properties of piperidine for drug discovery.
Safety And Hazards
Propiedades
IUPAC Name |
1-(cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBFQTYHXMPEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC=CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







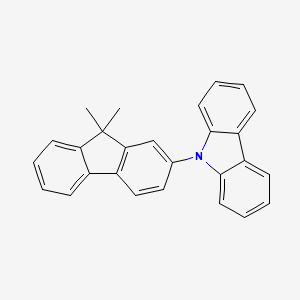
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
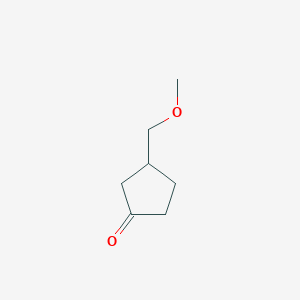
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
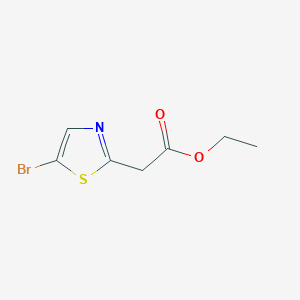
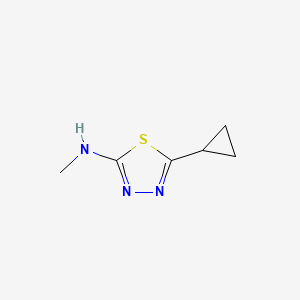
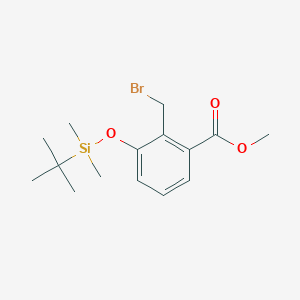
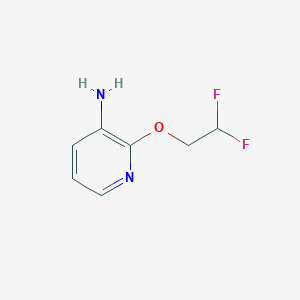
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)
